molecular formula C18H17N3O4S2 B2713973 N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-23-3

N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2713973
CAS RN: 899724-23-3
M. Wt: 403.47
InChI Key: XUNFYLHBALJJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The synthesis of benzothiazole derivatives bearing different heterocyclic ring systems has demonstrated potential antitumor activity against several human tumor cell lines. Specifically, compounds with a 2-(4-aminophenyl)benzothiazole structure have shown considerable anticancer activity, suggesting the relevance of exploring similar compounds like N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

Compounds derived from thiadiazole have been explored for their antimicrobial properties, indicating a promising avenue for the development of new antimicrobial agents. The synthesis of formazans from thiadiazole derivatives and their evaluation against pathogenic bacterial and fungal strains have shown moderate activity, underscoring the potential of thiadiazole-based compounds in combating microbial infections (Sah, Bidawat, Seth, & Gharu, 2014).

Anti-inflammatory and Analgesic Agents

The design, synthesis, and pharmacological evaluation of thiadiazoles as anti-inflammatory and analgesic agents have been a focus of research, highlighting the therapeutic potential of these compounds. Novel substituted thiadiazoles have shown significant anti-inflammatory activity compared to standard drugs, suggesting that similar compounds could be explored for their efficacy in treating inflammation and pain (Shkair, Shakya, Raghavendra, & Naik, 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-11-3-8-16-15(9-11)20-18(21-27(16,24)25)26-10-17(23)19-14-6-4-13(5-7-14)12(2)22/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNFYLHBALJJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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